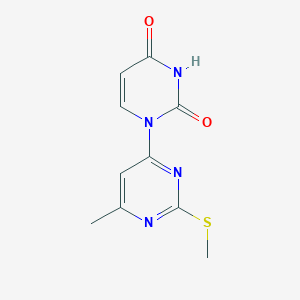
1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multistep chemical processes including condensation, cyclization, and rearrangement reactions. For instance, the preparation of 5-phenyl-[1,2,3] triazolo [1,5-b] [1,2,4] triazine-3-carboxamide, a compound with structural similarities, is achieved through the diazotization of 5-amino-4-carbamoyl-1-(α-styryl)-1,2,3-triazole, resulting in a rearrangement from an initially formed compound to the final product. This synthesis showcases the complexity and the multistep nature of reactions involved in creating triazole derivatives (L'abbé et al., 2010).
Molecular Structure Analysis
The crystal structure of triazole derivatives, such as the one mentioned above, is determined using single-crystal X-ray diffraction techniques. This method provides detailed information about molecular conformation, intermolecular interactions, and crystal packing. The structure is characterized by specific space groups, lattice parameters, and bond angles, which contribute to understanding the compound's physical and chemical behavior (L'abbé et al., 2010).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including acylation, amination, and cyclization. These reactions are critical for modifying the compound's structure and introducing new functional groups, which can significantly alter its physical and chemical properties. For example, acylation of 5-amino-1,2,3-triazoles results in the formation of acetyl derivatives, demonstrating the versatility and reactivity of triazole compounds (Sutherland & Tennant, 1971).
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide, as a compound, is closely related to the broader class of 1,2,4-triazoles and their derivatives, which have been extensively studied for their unique chemical properties and potential applications in various scientific research areas. For instance, Albert and Taguchi (1973) explored the catalytic hydrogenation of 4-amino-1,2,3-triazole-5-carbaldehydes, demonstrating methods that could be applicable to the synthesis and functionalization of related triazole compounds (Albert & Taguchi, 1973).
Chemical Reactions and Mechanisms
The study of triazole compounds' chemical reactivity has provided insights into novel synthesis pathways and reaction mechanisms. The work of Sutherland and Tennant (1971) on the Dimroth rearrangements of 4-substituted 5-amino-1,2,3-triazoles highlights the dynamic behavior of triazole derivatives under specific conditions, which could be relevant to understanding the chemical properties of 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide (Sutherland & Tennant, 1971).
Antimicrobial Applications
Research into the antimicrobial properties of triazole derivatives is a significant area of interest. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research contributes to the understanding of how structural variations in triazole compounds can influence their biological activity, which may apply to the antimicrobial potential of 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide (Bayrak et al., 2009).
Potential in Drug Discovery
The exploration of triazole derivatives in drug discovery, particularly as antimicrobial and anticancer agents, is another crucial application area. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as discussed by Rahmouni et al. (2016), demonstrate the potential of triazole-related compounds in therapeutic applications. Such studies lay the groundwork for further investigation into 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide and its potential uses in medicinal chemistry (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-10-12-19(13-11-16)27-21(17-7-3-2-4-8-17)25-20(26-27)22(28)24-15-18-9-5-6-14-23-18/h2-14H,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAGRQKFIYKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NCC3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)
![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)
